1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the fluoro group at the 4-position. The pyrrolidine-3-carboxamide moiety is then attached through amide bond formation. The thiazole ring is introduced in the final steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole derivatives: Known for their diverse biological activities.
Thiazole-containing compounds: Often studied for their medicinal properties.
Pyrrolidine carboxamides: Investigated for their potential therapeutic effects.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H12FN5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H12FN5O2S/c16-9-2-1-3-10-12(9)13(20-19-10)21-7-8(6-11(21)22)14(23)18-15-17-4-5-24-15/h1-5,8H,6-7H2,(H,19,20)(H,17,18,23) |
InChI Key |
PPSTUDJLGKZVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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